tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate
CAS No.:
Cat. No.: VC13713231
Molecular Formula: C10H14ClN3O2
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14ClN3O2 |
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Molecular Weight | 243.69 g/mol |
IUPAC Name | tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate |
Standard InChI | InChI=1S/C10H14ClN3O2/c1-6-5-7(13-8(11)12-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,12,13,14,15) |
Standard InChI Key | FGXVHVWBEKAWME-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)Cl)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1=CC(=NC(=N1)Cl)NC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characterization
tert-Butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate (CAS: 1361118-66-2) is a heterocyclic compound featuring a pyrimidine core functionalized with chlorine and methyl groups, coupled to a piperidine ring via a carbamate linkage. Its molecular formula is C15H22ClN3O2, with a molecular weight of 311.81 g/mol . Key structural elements include:
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Pyrimidine moiety: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5. Substitutions at positions 2 (chlorine) and 6 (methyl) enhance steric and electronic properties .
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Piperidine ring: A six-membered saturated nitrogen heterocycle, providing conformational flexibility for biological interactions .
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tert-Butyl carbamate: A protecting group that improves solubility and stability during synthetic processes.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C15H22ClN3O2 |
Molecular Weight | 311.81 g/mol |
CAS Number | 1361118-66-2 |
IUPAC Name | tert-Butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate |
Key Functional Groups | Chloropyrimidine, Piperidine, Carbamate |
X-ray crystallography data (PubChem CID 60137297) confirms a planar pyrimidine ring with bond lengths of 1.33–1.37 Å for C-N bonds, typical for aromatic nitrogen heterocycles .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step process:
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Piperidine Intermediate Formation: Cyclization of 4-aminopiperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
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Pyrimidine Coupling: Nucleophilic aromatic substitution (SNAr) between 4,6-dichloro-2-methylpyrimidine and the piperidine intermediate at 80–100°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Piperidine Formation | Boc2O, Et3N, DCM, 0°C→RT | 85–90 |
Pyrimidine Coupling | DIPEA, NMP, 130°C, 16h | 70–75 |
Final Purification | SiO2, EtOAc/Hexane (1:3) | 92 |
Industrial Manufacturing
Scaled production employs continuous flow reactors to optimize heat transfer and reduce reaction times (2–4 hours vs. 16 hours batch). Key parameters:
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Temperature: 120–140°C
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Pressure: 2–3 bar
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Catalyst: Palladium on carbon (0.5 mol%) for hydrogenation steps .
Chemical Reactivity and Derivatives
Reaction Pathways
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Oxidation: The methyl group undergoes oxidation to a carboxylic acid using KMnO4/H2SO4.
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Reduction: LiAlH4 reduces the carbamate to a primary amine.
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Substitution: Chlorine at position 2 is replaced by amines (e.g., morpholine) in DMF at 60°C .
Table 3: Derivatives and Applications
Industrial and Research Applications
Pharmaceutical Intermediates
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SHP2 Inhibitors: Key precursor in WO2020094104A1 for treating RTK-driven cancers .
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KIF18A Inhibitors: US20200239441A1 highlights its role in mitotic disruption .
Material Science
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Coordination Polymers: Forms stable complexes with Cu(II) and Zn(II) for catalytic applications.
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